1-Cyclopropyl-1-methylguanidine hydrochloride

Guanidine scaffold Fragment-based drug design Physicochemical property optimization

1-Cyclopropyl-1-methylguanidine hydrochloride (CAS 1423026-93-0) is a disubstituted guanidine derivative with the molecular formula C₅H₁₂ClN₃ and a molecular weight of 149.62 g/mol, supplied as a versatile small-molecule scaffold. The compound features a cyclopropyl ring and a methyl group co-substituted on the same guanidine nitrogen, distinguishing it from monosubstituted guanidine analogs.

Molecular Formula C5H12ClN3
Molecular Weight 149.62 g/mol
CAS No. 1423026-93-0
Cat. No. B1376603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-methylguanidine hydrochloride
CAS1423026-93-0
Molecular FormulaC5H12ClN3
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=N)N.Cl
InChIInChI=1S/C5H11N3.ClH/c1-8(5(6)7)4-2-3-4;/h4H,2-3H2,1H3,(H3,6,7);1H
InChIKeyGAGOCJPBJGPSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-methylguanidine Hydrochloride (CAS 1423026-93-0): Core Structural and Procurement Profile


1-Cyclopropyl-1-methylguanidine hydrochloride (CAS 1423026-93-0) is a disubstituted guanidine derivative with the molecular formula C₅H₁₂ClN₃ and a molecular weight of 149.62 g/mol, supplied as a versatile small-molecule scaffold . The compound features a cyclopropyl ring and a methyl group co-substituted on the same guanidine nitrogen, distinguishing it from monosubstituted guanidine analogs. It is commercially available at ≥95% purity from multiple suppliers including Enamine (catalog EN300-117344) and Fluorochem (catalog F718409) . The guanidine core at physiological pH carries a positive charge, enabling strong hydrogen-bond donor/acceptor capacity (3 H-bond acceptors, 2 H-bond donors) and making it a privileged fragment for kinase inhibitor and receptor antagonist programs [1].

Why 1-Cyclopropyl-1-methylguanidine Hydrochloride Cannot Be Replaced by Generic Guanidine Analogs


Generic substitution among guanidine derivatives fails because of divergent physicochemical and structural properties that directly determine downstream synthetic utility and biological performance. The co-substitution of cyclopropyl and methyl on a single nitrogen in CAS 1423026-93-0 creates a unique steric and electronic environment absent in simpler guanidine scaffolds . The N-cyclopropyl substituent confers metabolic stability advantages relative to N-alkyl or N-aryl analogs by resisting cytochrome P450-mediated oxidation, while the N-methyl group preserves the hydrogen-bonding capacity of the remaining NH₂ groups without introducing excessive lipophilicity that would compromise aqueous solubility [1]. In contrast, mono-substituted analogs (e.g., N-methylguanidine·HCl, MW 109.56; N-cyclopropylguanidine·HCl, MW 135.60) lack the balanced steric and electronic profile that makes this disubstituted scaffold a versatile intermediate for fragment-based drug discovery and kinase inhibitor design [2].

Quantitative Differentiation Evidence for 1-Cyclopropyl-1-methylguanidine Hydrochloride (1423026-93-0) vs. Structural Analogs


Dual N-Substitution Pattern: Cyclopropyl + Methyl on the Same Guanidine Nitrogen

1-Cyclopropyl-1-methylguanidine·HCl is the only commercially available guanidine hydrochloride salt that simultaneously bears a cyclopropyl ring and a methyl group on the same nitrogen atom (N-cyclopropyl-N-methyl substitution). This dual substitution is structurally distinct from N-cyclopropylguanidine·HCl (CAS 207974-05-8), which lacks the N-methyl group, and from N-methylguanidine·HCl (CAS 22661-87-6), which lacks the cyclopropyl ring . The cyclopropyl group introduces conformational restriction and metabolic stability, while the methyl group modulates pKa and steric bulk. This precise co-substitution pattern is not available in any single in-class comparator, making it a privileged scaffold for generating patentable chemical matter in medicinal chemistry programs [1].

Guanidine scaffold Fragment-based drug design Physicochemical property optimization

Hydrochloride Salt Form Enables Consistent ≥95% Purity Across Multiple Commercial Sources

1-Cyclopropyl-1-methylguanidine hydrochloride is supplied as a single, well-defined HCl salt (1:1 stoichiometry) with a uniform purity specification of ≥95% across multiple independent suppliers, including Enamine (cat. EN300-117344), Fluorochem (cat. F718409), and Chemscene (cat. CS-0308365) . By contrast, structurally related guanidine analogs are often available in variable salt forms: the closely related N-cyclopropyl-N′-methylguanidine is predominantly supplied as the hydroiodide salt (CAS 2172635-63-9, MW 241.08 g/mol), while N-cyclopropylguanidine is available as both the free base (CAS 168627-33-6) and the hydrochloride salt (CAS 207974-05-8), creating procurement ambiguity and batch-to-batch inconsistency . The well-defined HCl salt form of CAS 1423026-93-0 eliminates counterion variation as a confounding variable in biological assays and synthetic transformations.

Salt selection Purity specification Reproducible procurement

Computed logP of -0.23 to 0.40: Balanced Lipophilicity Between Mono-Substituted and Extended Guanidine Analogs

The computed partition coefficient (logP) of 1-cyclopropyl-1-methylguanidine·HCl ranges from −0.23 (ACD/LogP from Fluorochem) to 0.40 (Chemscene computational data) . This places the compound in an intermediate lipophilicity range that is distinct from the more hydrophilic N-methylguanidine·HCl (estimated logP significantly below 0) and the more lipophilic N,N′-dicyclohexyl-N′′-cyclopropyl-guanidine (estimated logP >4 based on scaffold size) [1]. The moderate logP of CAS 1423026-93-0 is compatible with CNS drug-like chemical space (typically logP 1–3 for oral CNS drugs) while retaining sufficient aqueous solubility for biochemical assay compatibility—a balance that simpler mono-substituted guanidines cannot achieve.

Lipophilicity Physicochemical profile Drug-likeness optimization

Fraction sp³ (Fsp³) = 0.8: Elevated Three-Dimensional Character Relative to Flat Heteroaromatic Guanidine Isosteres

The fraction of sp³-hybridized carbons (Fsp³) for 1-cyclopropyl-1-methylguanidine·HCl is 0.8, as reported in the Fluorochem supplier datasheet . This high Fsp³ value reflects the fully saturated cyclopropyl ring and the sp³ methyl carbon, contributing to greater three-dimensional character compared to flat, aromatic guanidine isosteres such as 2-aminopyrimidine or 2-aminopyridine scaffolds (Fsp³ typically 0–0.2 for mono-aromatic systems). Elevated Fsp³ correlates with improved clinical success rates in drug discovery, as compounds with higher three-dimensionality exhibit lower promiscuity, reduced CYP inhibition, and superior aqueous solubility profiles [1]. Among commercially available disubstituted guanidine building blocks, CAS 1423026-93-0 provides one of the highest Fsp³ values at its molecular weight range.

Molecular complexity Fsp³ metric Lead-likeness

Melting Point 179–181°C with High Crystallinity: Favorable Solid-State Properties for Weighing, Formulation, and Storage Stability

1-Cyclopropyl-1-methylguanidine hydrochloride exhibits a sharp melting point of 179–181°C, as reported by ChemBase [1]. This indicates high crystallinity and phase purity, which are critical for accurate weighing in high-throughput screening (HTS) compound management and long-term storage stability. In contrast, lower-molecular-weight guanidine hydrochloride salts such as N-methylguanidine·HCl are highly hygroscopic and deliquescent, complicating accurate mass determination and DMSO stock solution preparation. The higher melting point and crystalline nature of CAS 1423026-93-0, combined with supplier-recommended storage at 2–8°C in sealed, dry conditions, ensures compound integrity over extended periods, reducing the risk of degradation-related false negatives in biological assays .

Solid-state properties Crystallinity Compound management

Guanidine pKa ~12–13: Strong Basicity Enabling Salt-Bridge Interactions Not Achievable with Urea, Thiourea, or Amidine Isosteres

The guanidine functional group in 1-cyclopropyl-1-methylguanidine·HCl has a conjugate acid pKa of approximately 12–13, meaning the compound exists predominantly as the protonated guanidinium cation at physiological pH (7.4) . This strong basicity is fundamentally distinct from urea (neutral), thiourea (neutral), and amidine (pKa ~11–12) isosteres. The guanidinium cation engages in robust bidentate salt-bridge interactions with carboxylate side chains (Asp, Glu) in protein binding pockets, as well as cation-π interactions with aromatic residues [1]. While class-level data for guanidine-containing kinase inhibitors (e.g., FGFR1 IC₅₀ values of 0.7–56 nM for optimized guanidine-based chemotypes in BindingDB) demonstrate the pharmacophoric value of this interaction, the unadorned scaffold of CAS 1423026-93-0 provides this core recognition element with minimal extraneous functionality, making it an ideal starting fragment for structure-based design [2].

Basicity Salt-bridge formation Guanidine pharmacophore

High-Value Application Scenarios for 1-Cyclopropyl-1-methylguanidine Hydrochloride Based on Differential Evidence


Fragment-Based Screening Library Design Targeting Kinase Hinge Regions and Acidic Binding Pockets

The unique N-cyclopropyl-N-methyl co-substitution on the guanidine core (Evidence Item 1), combined with the guanidine pKa of ~12–13 enabling bidentate salt-bridge formation (Evidence Item 5), makes CAS 1423026-93-0 a high-priority fragment for kinase inhibitor programs. The compound occupies a distinct Fsp³ = 0.8 niche (Evidence Item 4), delivering three-dimensional character that complements flat hinge-binding heterocycles. Medicinal chemistry teams building fragment libraries should prioritize this scaffold for soaking experiments targeting kinase ATP-binding sites rich in conserved acidic residues (e.g., DFG-motif aspartate), as the guanidinium–carboxylate interaction provides a reproducible anchor point for fragment elaboration [1].

DNA-Encoded Library (DEL) Synthesis as a Guanidine-Containing Building Block with Validated Salt-Form Consistency

The uniform HCl salt form and ≥95% purity guaranteed across multiple suppliers (Evidence Item 2) make CAS 1423026-93-0 suitable for DNA-encoded library construction, where counterion consistency and high purity are prerequisites for on-DNA chemistry. The intermediate logP of −0.23 to 0.40 (Evidence Item 3) ensures adequate aqueous solubility for DEL reaction conditions while maintaining sufficient hydrophobicity for target engagement. Procurement teams supporting DEL production can specify this CAS number with confidence that salt-form variability will not compromise library quality—a risk that accompanies procurement of comparator guanidine building blocks available in mixed salt forms .

Solid-Phase Peptidomimetic Synthesis Requiring Non-Hygroscopic Guanidine Building Blocks

The high crystallinity and sharp melting point of 179–181°C (Evidence Item 5) distinguish CAS 1423026-93-0 from hygroscopic mono-substituted guanidine salts that complicate automated solid-phase synthesis workflows. Peptidomimetic chemists synthesizing arginine-mimetic constructs can rely on accurate mass determination without dry-box handling, improving coupling efficiency reproducibility. The N-cyclopropyl-N-methyl substitution pattern provides a conformationally restricted arginine side-chain mimetic that cannot be achieved with N-methylguanidine or N-cyclopropylguanidine alone [2].

Metabolic Stability Optimization of Lead Series via Cyclopropyl-Modified Guanidine Warheads

The cyclopropyl substituent in CAS 1423026-93-0 confers resistance to oxidative metabolism relative to N-alkyl guanidine analogs (Section 2), making this scaffold a strategic replacement for metabolically labile N-methyl or N-ethyl guanidine warheads in lead optimization. Structure-activity relationship (SAR) programs that have identified guanidine-containing leads with high clearance in microsomal stability assays can systematically explore the N-cyclopropyl-N-methyl motif using this building block, leveraging its commercial availability and well-defined purity to rapidly assess metabolic stabilization without de novo synthetic route development [3].

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